N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide
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Overview
Description
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide is a compound that features an imidazole ring, a pyrimidine ring, and a diphenylacetamide moiety. Imidazole and pyrimidine are both heterocyclic compounds, meaning they contain atoms of at least two different elements as members of their rings. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide typically involves the formation of the imidazole and pyrimidine rings followed by their coupling with the diphenylacetamide moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole and pyrimidine rings. The final step involves the coupling of these rings with diphenylacetamide using reagents such as coupling agents or catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Both the imidazole and pyrimidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the pyrimidine ring would yield reduced pyrimidine derivatives .
Scientific Research Applications
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving imidazole and pyrimidine rings.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the pyrimidine ring can interact with nucleic acids, influencing gene expression. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds such as metronidazole and clotrimazole share the imidazole ring structure.
Pyrimidine derivatives: Compounds like cytosine and thymine are well-known pyrimidine derivatives.
Uniqueness
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide is unique due to the combination of imidazole and pyrimidine rings with a diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(6-imidazol-1-ylpyrimidin-4-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c27-21(25-18-13-19(24-14-23-18)26-12-11-22-15-26)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H,(H,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDGYSHNYYPBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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